Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl and methoxy groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzofurans with different functional groups.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound and its derivatives can be used in biological studies to investigate their interactions with various biomolecules.
Medicine: Potential medicinal applications include the development of new drugs with anti-inflammatory, antioxidant, or anticancer properties.
Industry: The compound can be used in the production of materials with specific properties, such as UV protection or enhanced stability.
Mechanism of Action
The mechanism by which Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-tert-butyl-5-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate: This compound differs in the substitution pattern on the phenyl ring.
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate: This compound lacks the fluorine atom present in the original compound.
Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-2-benzofuran-3-carboxylate: This compound has a different position for the benzofuran ring fusion.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFO4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(24)10-17(13)23/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIRUOSQVNKRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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